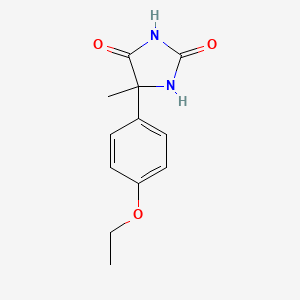

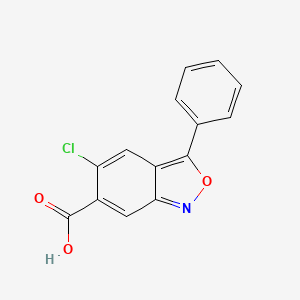

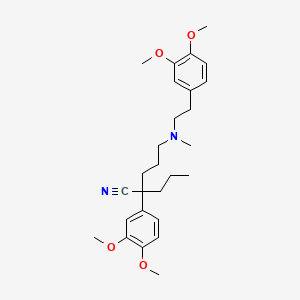

![molecular formula C7H6ClN3O B1348288 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 370074-74-1](/img/structure/B1348288.png)

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound with the empirical formula C7H6ClN31. It is a halogenated heterocycle and is part of a collection of unique chemicals provided by Sigma-Aldrich1.

Synthesis Analysis

While specific synthesis methods for “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” were not found, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles2. These heterocycles are key components to functional molecules used in a variety of applications2.

Molecular Structure Analysis

The molecular weight of “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is 167.601. However, specific details about its molecular structure were not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” were not found in the search results.

Physical And Chemical Properties Analysis

“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a solid1. Its boiling point is predicted to be 417.6±35.0 °C and its density is predicted to be 1.518±0.06 g/cm33.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure and vibrational energy levels of 6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been characterized using density functional theory (DFT). Studies reveal the impact of methyl group substitution on the proton position of the NH group at the imidazole unit, indicating the significance of hydrogen bonding within its structure (Lorenc et al., 2008).

Nitration and Halogenation Reactions

Research on nitration and halogenation reactions of imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro variants, has contributed to the understanding of their chemical reactivity. Nitration at low temperatures results in nitro-derivatives, while halogenation processes lead to chloro- and bromo-substituted compounds, providing insights into the synthesis of diverse functionalized derivatives (Smolyar et al., 2007; Yutilov et al., 2005).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions. These studies have shown high inhibition efficiency, suggesting their potential application as corrosion inhibitors in industrial settings (Saady et al., 2021).

Biological Activities

Synthesized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant biological activities, including antidiabetic, antioxidant, and β-glucuronidase inhibition. These findings highlight the therapeutic potential of these compounds in managing diabetes and oxidative stress (Taha et al., 2016).

Safety And Hazards

“6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed1. It is also classified as WGK 3, indicating a high hazard to water1.

Future Directions

The search results did not provide specific future directions for “6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one”.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

properties

IUPAC Name |

6-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAVKDDKVKPDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

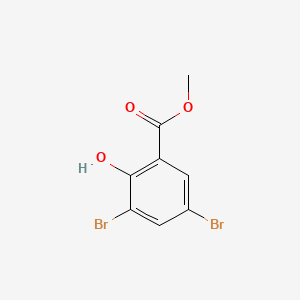

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

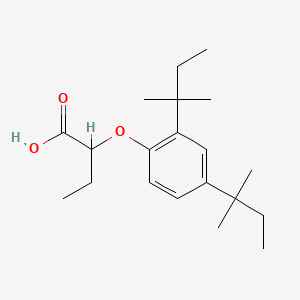

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

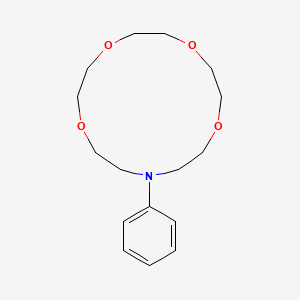

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)